molecular formula C18H20Cl2N2O B3947032 N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride

N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride

Cat. No.: B3947032
M. Wt: 351.3 g/mol
InChI Key: VDJBZXVEIITTHW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride is a chemical compound that belongs to the class of amides. It features a 4-chlorophenyl group, a dihydroisoquinoline moiety, and a propanamide backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride typically involves the following steps:

    Formation of the 4-chlorophenyl intermediate: This can be achieved through the chlorination of aniline derivatives.

    Synthesis of the dihydroisoquinoline moiety: This step may involve the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.

    Coupling of intermediates: The final step involves coupling the 4-chlorophenyl intermediate with the dihydroisoquinoline moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride would depend on its specific biological target. It may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
  • N-(4-chlorophenyl)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide

Uniqueness

N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride is unique due to its specific structural features, such as the combination of the 4-chlorophenyl group and the dihydroisoquinoline moiety. This unique structure may confer distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O.ClH/c19-16-5-7-17(8-6-16)20-18(22)10-12-21-11-9-14-3-1-2-4-15(14)13-21;/h1-8H,9-13H2,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJBZXVEIITTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride
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N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride
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N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride
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N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride
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N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride
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N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride

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